

1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethane-1,2-diol

Cat. No.: B3213720

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Aminophenyl)ethane-1,2-diol**

Introduction

1-(3-Aminophenyl)ethane-1,2-diol is a versatile small molecule scaffold and building block used in chemical synthesis.^{[1][2]} Its structure, featuring an aminophenyl group and a diol, makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available technical data.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-(3-Aminophenyl)ethane-1,2-diol**.

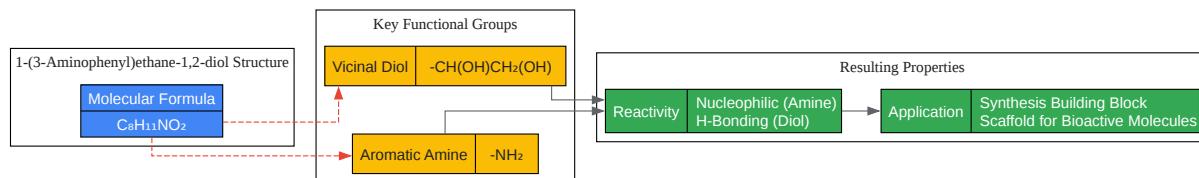
Property	Value	Source(s)
IUPAC Name	1-(3-aminophenyl)ethane-1,2-diol	[3]
CAS Number	112534-31-3	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	153.18 g/mol	[1] [2] [3]
Monoisotopic Mass	153.07898 Da	[4]
Melting Point	68 °C	[2]
Appearance	Data not available	
Solubility	Data not available	
Purity	Min. 95% (as commercially available)	[1] [3]
SMILES	NC1=CC(C(CO)O)=CC=C1	[2] [3]
InChI	InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2	[4]
InChIKey	WLEZORZJBMDTIJ-UHFFFAOYSA-N	[4]
Predicted XlogP	-0.3	[4]

Predicted Spectral Data

While experimental spectra are not readily available in the public domain, predicted data for mass spectrometry provides insight into the molecule's fragmentation and ionization behavior.

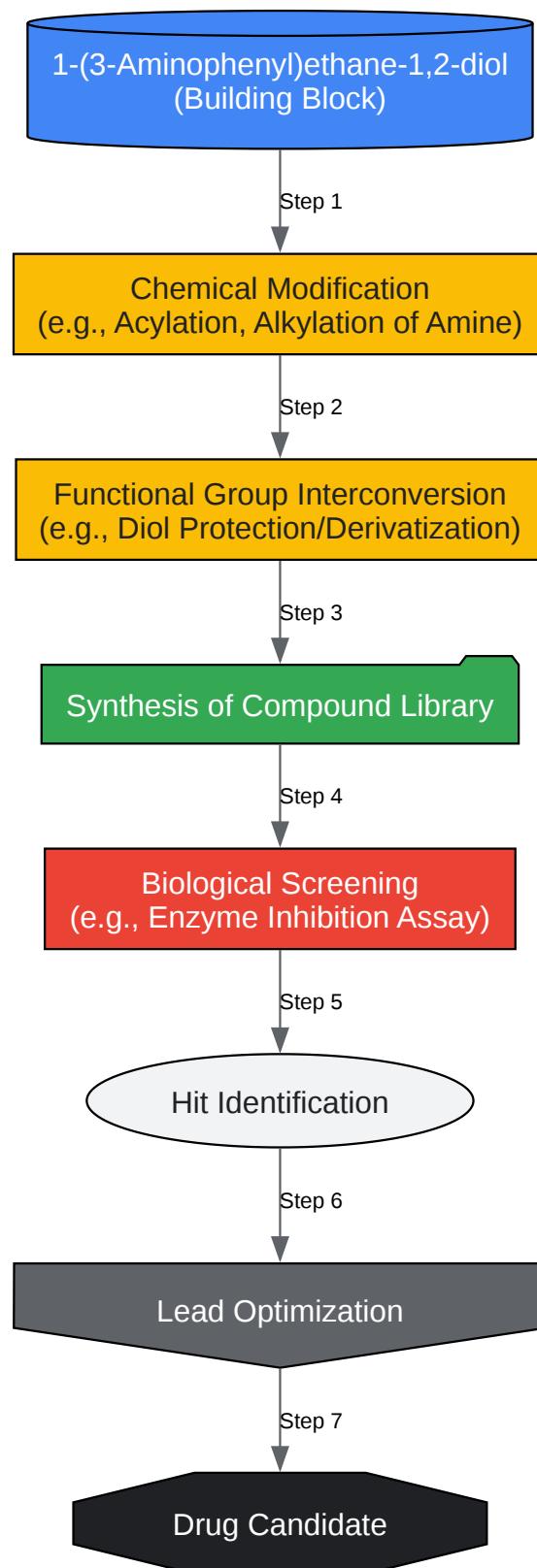
Adduct	m/z (mass-to-charge ratio)	Predicted CCS (Å ²)	Source
[M+H] ⁺	154.08626	131.5	[4]
[M+Na] ⁺	176.06820	138.2	[4]
[M-H] ⁻	152.07170	132.2	[4]
[M+NH ₄] ⁺	171.11280	150.7	[4]
[M+K] ⁺	192.04214	135.8	[4]
[M+H-H ₂ O] ⁺	136.07624	126.2	[4]

CCS: Collision Cross Section, calculated using CCSbase.[\[4\]](#)


Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(3-Aminophenyl)ethane-1,2-diol** are not extensively documented in publicly available literature. However, general synthetic strategies for similar amino diol compounds often involve a multi-step process. A plausible, though not explicitly documented, approach could involve the reduction of a corresponding nitro- or keto-precursor. For instance, the synthesis of amino polyols has been achieved through a two-step biocatalytic process involving an aldol reaction followed by reductive amination.[\[5\]](#) Another general method involves the reduction of nitro groups to amino groups using agents like hydrazine hydrate in the presence of a catalyst.[\[6\]](#)

Due to the lack of specific published methods, researchers would likely need to develop a custom synthesis protocol, possibly adapting procedures from the synthesis of analogous structures like 3-(1-Hydroxyethyl)aniline or other amino diols.[\[7\]](#)[\[8\]](#)


Logical and Workflow Visualizations

The following diagrams illustrate the structural properties and a conceptual workflow for the application of **1-(3-Aminophenyl)ethane-1,2-diol** in a drug discovery context.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and chemical properties.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for use in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-(3-Aminophenyl)ethane-1,2-diol | 112534-31-3 | MEA53431 [biosynth.com]
- 3. 1-(3-Aminophenyl)ethane-1,2-diol 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 4. PubChemLite - 1-(3-aminophenyl)ethane-1,2-diol (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxy) ethane - Google Patents [patents.google.com]
- 7. 3-(1-Hydroxyethyl)aniline | 2454-37-7 | FA68011 [biosynth.com]
- 8. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3213720#1-3-aminophenyl-ethane-1-2-diol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b3213720#1-3-aminophenyl-ethane-1-2-diol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com